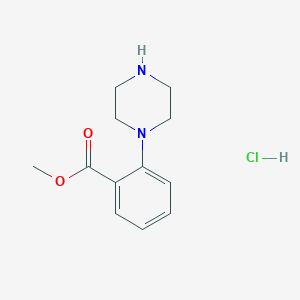

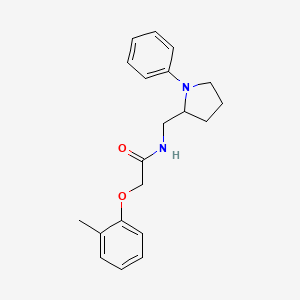

Methyl 2-(piperazin-1-yl)benzoate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Luminescent Properties and Photo-induced Electron Transfer

Methyl 2-(piperazin-1-yl)benzoate hydrochloride derivatives have been investigated for their luminescent properties and photo-induced electron transfer capabilities. Specifically, compounds with piperazine substituents, including those similar in structure to this compound, exhibit fluorescence quantum yields that are characteristic of pH probes. These compounds demonstrate the ability to undergo charge separation in excited states, showcasing their potential in luminescent applications and as fluorescence probes for detecting changes in pH levels (Gan, Chen, Chang, & Tian, 2003).

Corrosion Inhibition

Piperazine derivatives, including those structurally related to this compound, have been studied for their effectiveness as corrosion inhibitors. In particular, benzimidazole derivatives with piperazine substituents have shown high inhibition efficiency for steel in acidic environments. These findings suggest the potential for using similar compounds in protecting metal surfaces against corrosion, highlighting the versatility of piperazine derivatives in industrial applications (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016).

Antidepressant and Antianxiety Activities

Research on novel piperazine derivatives, including those structurally related to this compound, has indicated significant antidepressant and antianxiety activities. These activities were observed in animal models, suggesting the therapeutic potential of these compounds in treating mood disorders. The ability of these compounds to modulate mood and behavior underscores the importance of piperazine derivatives in pharmaceutical research (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).

ACAT-1 Inhibition for Treatment of Diseases

This compound and similar compounds have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. These inhibitors exhibit significant selectivity and improved aqueous solubility, making them promising candidates for the treatment of diseases involving ACAT-1 overexpression, such as atherosclerosis. The design and discovery of these inhibitors demonstrate the potential of piperazine derivatives in developing novel treatments for cardiovascular diseases (Shibuya, Kawamine, Ozaki, Ohgiya, Edano, Yoshinaka, & Tsunenari, 2018).

Binding Characteristics with Bovine Serum Albumin

The interaction between bovine serum albumin (BSA) and piperazine derivatives, akin to this compound, has been explored to understand the pharmacokinetic mechanism of these drugs. Studies involving fluorescence spectroscopy have provided insights into the binding dynamics and the induced structural changes in BSA, offering valuable information on the drug's bioavailability and distribution (Karthikeyan, Chinnathambi, Kannan, Rajakumar, Velmurugan, Bharanidharan, Aruna, & Ganesan, 2015).

Safety and Hazards

Wirkmechanismus

Target of Action

Methyl 2-(piperazin-1-yl)benzoate hydrochloride is a piperazine derivative . Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Mode of Action

It is believed to act by inhibiting various enzymes and signaling pathways that are involved in cell growth and proliferation. It has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.

Biochemical Pathways

The compound’s interaction with its targets leads to changes in various biochemical pathways. For instance, the inhibition of topoisomerase II disrupts the process of DNA replication and repair. This can lead to cell cycle arrest and apoptosis, thereby inhibiting cell growth and proliferation.

Pharmacokinetics

Piperazine compounds are generally well-absorbed and widely distributed in the body . They are partly oxidized and partly eliminated as an unchanged compound .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its mode of action and the biochemical pathways it affects. By inhibiting topoisomerase II and disrupting DNA replication and repair, it can induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution in the body . Additionally, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity .

Biochemische Analyse

Biochemical Properties

Piperazine derivatives, which include this compound, have been found to have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .

Temporal Effects in Laboratory Settings

It is known that the compound is stable when stored in a refrigerator .

Eigenschaften

IUPAC Name |

methyl 2-piperazin-1-ylbenzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c1-16-12(15)10-4-2-3-5-11(10)14-8-6-13-7-9-14;/h2-5,13H,6-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLEQQBYYTSFLNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1N2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-acetyl-3-amino-N-(2-methoxyphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2897532.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-nitrobenzamide](/img/structure/B2897537.png)

![(2E)-4-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B2897540.png)

![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2897543.png)

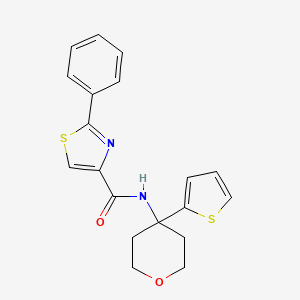

![3-Chloro-4-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine](/img/structure/B2897549.png)